1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid is a synthetic organic compound with a molecular formula of C15H18N2O4 and a molecular weight of 290.32 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a benzoyl group, and an acetamidomethyl substituent. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid involves several steps. One common synthetic route includes the acylation of pyrrolidine-2-carboxylic acid with 4-(acetamidomethyl)benzoyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., triethylamine, sodium hydroxide), and acids (e.g., hydrochloric acid, sulfuric acid). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidomethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzoyl group may also participate in hydrophobic interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
1-[4-(Acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid can be compared with other similar compounds, such as:
1-[4-(Methoxymethyl)benzoyl]pyrrolidine-2-carboxylic acid: This compound has a methoxymethyl group instead of an acetamidomethyl group, which may result in different chemical reactivity and biological activity.
1-[4-(Hydroxymethyl)benzoyl]pyrrolidine-2-carboxylic acid: The presence of a hydroxymethyl group can lead to increased polarity and different hydrogen bonding interactions.
1-[4-(Chloromethyl)benzoyl]pyrrolidine-2-carboxylic acid:
Properties
Molecular Formula |
C15H18N2O4 |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
1-[4-(acetamidomethyl)benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H18N2O4/c1-10(18)16-9-11-4-6-12(7-5-11)14(19)17-8-2-3-13(17)15(20)21/h4-7,13H,2-3,8-9H2,1H3,(H,16,18)(H,20,21) |
InChI Key |
JPVJZEQQTUTPQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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